1H-indole

Description

BenchChem offers high-quality 1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

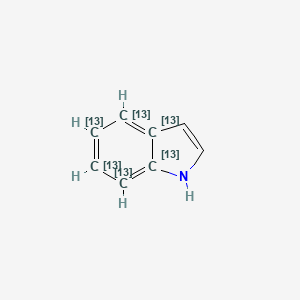

Structure

3D Structure

Properties

Molecular Formula |

C8H7N |

|---|---|

Molecular Weight |

123.10 g/mol |

IUPAC Name |

1H-indole |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1+1,2+1,3+1,4+1,7+1,8+1 |

InChI Key |

SIKJAQJRHWYJAI-UQUYMPKGSA-N |

Isomeric SMILES |

C1=CN[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Activity: A Preliminary Structure-Activity Investigation of 1H-Indoles

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Its inherent physicochemical properties and the synthetic tractability of the indole ring have made it a privileged structure in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary structure-activity relationships (SAR) of 1H-indole derivatives, focusing on key therapeutic areas. We present a detailed examination of synthetic methodologies, quantitative biological data, and the intricate signaling pathways influenced by these compounds.

I. Synthetic Methodologies for 1H-Indole Derivatives

The versatile synthesis of the indole nucleus is critical for generating diverse libraries of compounds for SAR studies. Several classical and modern methods are employed, each offering unique advantages in terms of substituent tolerance and regioselectivity.

Experimental Protocols

1. Van Leusen Three-Component Reaction:

This one-pot reaction is utilized for the synthesis of 3-substituted-1H-imidazol-5-yl-1H-indoles. The process begins with the in situ formation of an imine through the condensation of an indole-3-carbaldehyde with a primary amine. This is followed by a reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate at elevated temperatures.[1]

-

Step 1: Condense 1H-indole-3-carbaldehyde (1.0 mmol) with the desired amine (1.0 mmol) in dimethylformamide (DMF) (1 mL) and stir for 3 hours at room temperature.

-

Step 2: Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol) and potassium carbonate (K₂CO₃) (1.0 mmol) to the mixture.

-

Step 3: Heat the reaction mixture to 60°C and stir for 24 hours.

-

Step 4: After cooling, the product is purified by silica gel column chromatography or trituration.[1]

2. Synthesis of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole:

This procedure involves a Michael addition of 2-phenylindole to β-nitrostyrene catalyzed by sulfamic acid.

-

Step 1: A mixture of 2-phenylindole (1.55 mmol, 1 eq), β-nitrostyrene (1.70 mmol, 1.1 eq), and sulfamic acid (0.31 mmol, 0.2 eq) in methanol (30 mL) is prepared.

-

Step 2: The mixture is heated at reflux for 12 hours.

-

Step 3: The solvent is removed in vacuo.

-

Step 4: The residue is extracted to yield the final product.[2]

II. Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-indole derivatives is highly dependent on the nature and position of substituents on the indole core and its appended functionalities. Below, we summarize key SAR findings across different therapeutic targets.

Anticancer Activity

Indole derivatives have shown significant potential as anticancer agents, targeting various mechanisms including enzyme inhibition and disruption of cellular processes.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors:

IDO1 is a key enzyme in the kynurenine pathway and a critical target in cancer immunotherapy. The 1H-indazole scaffold has been identified as a potent pharmacophore for IDO1 inhibition. SAR studies revealed that:

-

The 1H-indazole core is essential for inhibitory activity.

-

Substituents at the 4- and 6-positions of the indazole ring significantly influence the inhibitory potency.[3]

| Compound | R1 | R2 | IC50 (µM) |

| 2g | H | -OCH2CH2(4-F-Ph) | 5.3 |

Table 1: SAR of 1H-indazole derivatives as IDO1 inhibitors.[3]

DNA-Binding and Antitumor Activity:

Certain indole derivatives, particularly those condensed with thiazolidine and imidazolidine rings, exhibit antitumor activity through DNA interaction.

-

The indole nucleus plays a crucial role in the molecule's ability to intercalate with DNA.

-

Basic side chains, such as thiazolidines and imidazolidines, and the presence of a free amino group are important for both DNA binding and antitumor properties.[4]

| Compound | Cell Line | IC50 (µM) | DNA Binding Constant (Kb) |

| 4a | HL60, K562 | Active | 5.69 x 10⁴ |

| 4c | T47D | 1.93 | Not Reported |

| Doxorubicin | T47D | 4.61 | Not Applicable |

Table 2: Antitumor and DNA-binding activity of indole derivatives.[4]

Dual EGFR/VEGFR-2 Inhibition:

Indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both key tyrosine kinases in cancer progression. The morpholino moiety has been identified as important for EGFR inhibitory activity.[2]

| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |

| 3 | 18 | 45 |

| 4 | <18 | Not Reported |

Table 3: Dual EGFR/VEGFR-2 inhibitory activity of indole derivatives.[2]

Antimicrobial Activity

Methicillin-Resistant Staphylococcus aureus (MRSA) Inhibitors:

3-Substituted-1H-imidazol-5-yl-1H-indoles have emerged as a new structural scaffold for anti-MRSA agents. An extensive SAR study led to the identification of potent analogues.

| Compound | R (on Indole) | R' (on Imidazole) | MIC (µg/mL) |

| Initial Hits | H | Various | 16 |

| 26 | 6-Cl | 4-Iodobenzyl | ≤ 0.25 |

| 32 | 6-Cl | 4-Methoxyphenethyl | ≤ 0.25 |

Table 4: Anti-MRSA activity of 3-substituted-1H-imidazol-5-yl-1H-indoles.[1]

HIV-1 Fusion Inhibitors

Indole-based compounds have been developed as small molecule inhibitors of HIV-1 fusion by targeting the gp41 transmembrane glycoprotein. SAR studies have defined the structural requirements for binding to the hydrophobic pocket of gp41.

-

The overall shape, charge, and hydrophobic contact surface are critical for potent inhibition.

-

A 6-6' linkage between two indole moieties was found to be optimal.

-

Substitutions on the benzyl ring attached to the indole nitrogen also play a key role.[5][6][7]

| Compound | Linkage | Substitution | Kᵢ (µM) | EC50 (µM) |

| 1a | 6-6' | H | ~0.9 | ~0.9 |

| 6j | 6-6' | 3,3'-disubstituted | 0.6 | 0.2 |

| 6o | 5-6' | H | 3-4x less active | 4-20x less active |

| 6p | 6-5' | H | 3-4x less active | 4-20x less active |

| 6q | 5-5' | H | 3-4x less active | 4-20x less active |

Table 5: SAR of bis-indole derivatives as HIV-1 gp41 fusion inhibitors.[5][6]

5-HT₂C Receptor Antagonists

1H-Indole-3-carboxylic acid pyridine-3-ylamides have been identified as a novel class of potent and selective 5-HT₂C receptor antagonists.

-

The amide linkage between the indole-3-carboxylic acid and a substituted pyridine-3-amine is a key structural feature.

-

Substitution on the pyridine ring significantly impacts affinity and selectivity. The compound 15k , with a 6-(2-chloro-pyridin-3-yloxy) substituent, demonstrated the highest affinity.[8]

| Compound | Substitution on Pyridine | IC50 (nM) |

| 15k | 6-(2-chloro-pyridin-3-yloxy) | 0.5 |

Table 6: Affinity of 1H-indole-3-carboxylic acid pyridine-3-ylamides for the 5-HT₂C receptor.[8]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of the SAR of 1H-indoles.

Signaling Pathways

IDO1-Mediated Kynurenine Pathway in Cancer:

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan into kynurenine. In the tumor microenvironment, this pathway leads to the suppression of the host's immune response, allowing cancer cells to evade detection and destruction. 1H-Indole derivatives that inhibit IDO1 can block this immunosuppressive mechanism, thereby restoring anti-tumor immunity.[3]

Caption: IDO1 pathway and its inhibition by 1H-indole derivatives.

Experimental Workflows

General Workflow for Synthesis and SAR Study of Novel 1H-Indoles:

The process of discovering and optimizing new 1H-indole-based therapeutic agents typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for a structure-activity relationship study.

HIV-1 Fusion Inhibition Assay Workflow:

This workflow outlines the steps to evaluate the efficacy of 1H-indole derivatives in preventing HIV-1 entry into host cells.

Caption: Workflow for an HIV-1 cell-cell fusion assay.

IV. Conclusion

The 1H-indole nucleus remains a highly fruitful scaffold for the development of novel therapeutic agents. The preliminary SAR studies highlighted in this guide demonstrate that targeted modifications at various positions of the indole ring and its substituents can lead to potent and selective compounds against a range of diseases. Future work will undoubtedly focus on refining these initial findings through advanced computational modeling, exploration of novel synthetic routes to access previously unattainable chemical space, and a deeper understanding of the molecular interactions governing the biological activity of these fascinating molecules. The continued investigation of 1H-indoles promises to yield the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 – ScienceOpen [scienceopen.com]

- 8. Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 1H-Indole Derivatives in Biological Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole scaffold, a privileged heterocyclic motif, continues to be a cornerstone in the discovery of novel therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of recent significant discoveries of 1H-indole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this dynamic field.

Anticancer Activity of 1H-Indole Derivatives

1H-indole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. Two prominent mechanisms of action include the inhibition of tubulin polymerization and the modulation of the 14-3-3η protein.

Inhibition of Tubulin Polymerization

Certain indole derivatives disrupt microtubule dynamics, a crucial process for cell division, by inhibiting tubulin polymerization. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells.

Modulation of 14-3-3η Protein in Liver Cancer

In hepatocellular carcinoma, the 14-3-3η protein has been identified as a key regulator of tumor progression. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target this protein, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1]

| Compound Class | Target | Cancer Cell Line | Activity Metric | Value | Reference |

| Chalcone-indole derivative | Tubulin Polymerization | Various | IC50 | 0.22 - 1.80 µmol/L | [2] |

| Quinoline-indole derivative | Tubulin Polymerization | Various | IC50 | 2 - 11 nmol/L | [2] |

| 3-amino-1H-7-azaindole derivative | Proliferation | HeLa | IC50 | 3.7 µmol/L | [2] |

| 3-amino-1H-7-azaindole derivative | Proliferation | HepG2 | IC50 | 8.0 µmol/L | [2] |

| 3-amino-1H-7-azaindole derivative | Proliferation | MCF-7 | IC50 | 19.9 µmol/L | [2] |

| 1H-indole-2-carboxylic acid derivative (C11) | 14-3-3η protein | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | - | Best inhibitory activities | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

1H-indole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the 1H-indole derivatives in a complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Diagrams

References

The 1H-Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

A comprehensive guide for researchers and drug development professionals on the synthesis, biological significance, and therapeutic applications of 1H-indole derivatives.

The 1H-indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the realm of medicinal chemistry.[1][2] Its inherent ability to mimic the structure of peptides and engage in various non-covalent interactions with biological macromolecules has cemented its status as a "privileged scaffold."[1][3] This unique characteristic allows for the development of potent and selective ligands for a diverse array of biological targets, leading to the discovery of novel therapeutic agents for a wide spectrum of diseases.[4][5] Over the past few decades, the U.S. Food and Drug Administration (FDA) has approved more than 40 drugs containing the indole core, highlighting its clinical significance.[2]

This technical guide provides an in-depth exploration of the 1H-indole scaffold, encompassing its versatile biological activities, mechanisms of action, and the synthetic strategies employed for its derivatization. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Multifaceted Pharmacological Profile of Indole Derivatives

The structural versatility of the 1H-indole ring system allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide range of pharmacological activities.[5][6] These compounds have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Indole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[7][8][9] Their mechanisms of action are diverse and include the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and cell cycle progression, as well as the induction of apoptosis.[7][8]

Kinase Inhibition: A significant number of indole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[10][11][12] Indole derivatives have been shown to effectively target multiple kinases, including Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs), Phosphoinositide 3-kinases (PI3Ks), and Akt.[10][11] For instance, Sunitinib, an FDA-approved drug, is an indole-based kinase inhibitor used in the treatment of renal cell carcinoma.[13]

Microtubule Targeting: The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several indole derivatives, including the well-known Vinca alkaloids (Vinblastine and Vincristine), function as potent microtubule-targeting agents.[8][14] They interfere with the polymerization or depolymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16]

DNA Intercalation and Topoisomerase Inhibition: Some indole derivatives can interact with DNA through intercalation or by inhibiting topoisomerase enzymes, which are essential for DNA replication and repair.[17] This leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.

// Nodes Indole [label="1H-Indole Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Kinase [label="Protein Kinases\n(CDK, TK, PI3K, Akt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule Dynamics", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA & Topoisomerase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Angiogenesis [label="Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; CellCycle [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Indole -> Kinase [label="Inhibition"]; Indole -> Microtubule [label="Disruption"]; Indole -> DNA [label="Intercalation/\nInhibition"]; Kinase -> Proliferation [arrowhead=tee]; Kinase -> Angiogenesis [arrowhead=tee]; Microtubule -> CellCycle [arrowhead=odot]; DNA -> CellCycle [arrowhead=odot]; CellCycle -> Apoptosis; Proliferation -> Apoptosis [style=dashed]; Angiogenesis -> Apoptosis [style=dashed]; } .dot Figure 1: Major anticancer mechanisms of 1H-indole derivatives.

Antiviral Activity

The indole scaffold is a key component in several antiviral drugs.[4][18] Marketed drugs like Arbidol (umifenovir) and Delavirdine are indole derivatives used in the treatment of influenza and HIV, respectively.[4] The antiviral mechanisms of indole compounds are varied and can involve:

-

Inhibition of Viral Entry and Fusion: Some derivatives, like Arbidol, prevent the virus from entering the host cell by inhibiting membrane fusion.[4]

-

Enzyme Inhibition: Indole-based molecules can act as inhibitors of crucial viral enzymes such as reverse transcriptase, integrase, and protease, which are essential for viral replication.[1][4]

Antibacterial and Antifungal Activities

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][19][20] For instance, the synthetic indole derivative SMJ-2 has been shown to be effective against multidrug-resistant gram-positive bacteria by inhibiting their respiratory metabolism.[19][21] Some indole derivatives can also disrupt bacterial membrane integrity and inhibit biofilm formation.[5]

Neuroprotective Effects

The indole core is present in several endogenous molecules crucial for neurological function, such as serotonin and melatonin.[22] This has inspired the development of indole-based compounds for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[22][23] Their neuroprotective effects are often attributed to:

-

Antioxidant and Anti-inflammatory Properties: Many indole derivatives can scavenge free radicals and reduce neuroinflammation, both of which are key pathological features of neurodegenerative disorders.[22]

-

Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) is a therapeutic strategy for some neurodegenerative conditions, and several indole alkaloids have shown inhibitory activity against these enzymes.[24]

-

Modulation of Signaling Pathways: Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have shown neuroprotective effects by activating the TrkB/PI3K/Akt pathway and the Nrf2-antioxidant response element system.[25]

// Nodes I3C_DIM [label="Indole-3-Carbinol (I3C) &\nDiindolylmethane (DIM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TrkB [label="TrkB", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2_Keap1 [label="Nrf2-Keap1 Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection &\nAntioxidant Defense", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges I3C_DIM -> TrkB [label="Activates"]; TrkB -> PI3K; PI3K -> Akt; Akt -> Nrf2_Keap1 [label="Phosphorylates"]; I3C_DIM -> Nrf2_Keap1 [label="Blocks", arrowhead=tee]; Nrf2_Keap1 -> Nrf2 [label="Releases"]; Nrf2 -> ARE [label="Translocates to nucleus\n& binds"]; ARE -> Neuroprotection; } .dot Figure 2: Neuroprotective signaling pathway activated by I3C and DIM.

Quantitative Data on the Biological Activity of Indole Derivatives

The following tables summarize the in vitro activities of selected indole derivatives against various biological targets. This data provides a quantitative basis for structure-activity relationship (SAR) studies and further optimization of lead compounds.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Chalcone-indole derivative 12 | Various | Proliferation | 0.22 - 1.80 | [15] |

| Quinoline-indole derivative 13 | Various | Proliferation | 0.002 - 0.011 | [15] |

| Indole derivative 4c | T47D (Breast) | Proliferation (MTT) | 1.93 | [17] |

| Doxorubicin (Control) | T47D (Breast) | Proliferation (MTT) | 4.61 | [17] |

| Indole triazole conjugate 2c | MCF-7 (Breast) | Tubulin Polymerization | 2.31 | [16] |

| Indole triazole conjugate 2g | MCF-7 (Breast) | Tubulin Polymerization | 2.62 | [16] |

| Nocodazole (Control) | - | Tubulin Polymerization | 2.51 | [16] |

Table 2: Antiviral Activity of Selected Indole Derivatives

| Compound | Virus | Assay | EC50 (µM) | Reference |

| Tetrahydroindole 2 | HCV (gt 1b) | Antiviral | 12.4 | [18] |

| Tetrahydroindole 2 | HCV (gt 2a) | Antiviral | 8.7 | [18] |

| Tetrahydroindole 3 | HCV (gt 1b) | Antiviral | 7.9 | [18] |

| Tetrahydroindole 3 | HCV (gt 2a) | Antiviral | 2.6 | [18] |

| Compound I | HIV | Antiviral | 1.4 | [1] |

| 5,6-dihydroxyindole carboxamide II | HIV-1 integrase | Inhibition | 1.4 | [1] |

| Delavirdine | HIV-1 | Antiviral | 0.26 | [1] |

| Indole derivative IV | HCV | Antiviral | 1.16 | [1] |

| Indole derivative V | HCV | Antiviral | 0.6 | [1] |

| Umifenovir (Arbidol) | SARS-CoV-2 | Antiviral | 4.11 | [26] |

Table 3: Antibacterial and Antifungal Activity of Selected Indole Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Indole derivative 43 | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 1.0 | [27] |

| Indole derivative 43 | Xanthomonas oryzae pv. oryzicola (Xoc) | Antibacterial | 1.9 | [27] |

| Thiodiazole copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 72.9 | [27] |

| Thiodiazole copper (Control) | Xanthomonas oryzae pv. oryzicola (Xoc) | Antibacterial | 87.5 | [27] |

| Indole-triazole derivative 3d | MRSA | Antibacterial | - | [20] |

| Indole-triazole derivative 3d | Candida krusei | Antifungal | - | [20] |

Table 4: Neuroprotective Activity of Selected Indole Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| Fascaplysin | AChE | Inhibition | ~1.5 | [23] |

| Tetrahydroazepinoindole 26 | AChE | Inhibition | 20 | [23] |

| Tetrahydroazepinoindole 26 | BChE | Inhibition | 0.020 | [23] |

Key Experimental Protocols

Detailed experimental procedures are fundamental for the reproducibility and advancement of scientific research. Below are generalized methodologies for key experiments frequently cited in the study of 1H-indole derivatives.

General Procedure for Synthesis of Functionalized Indoles via Cross-Coupling Reactions

The synthesis of diverse indole derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions.[28] These methods allow for the introduction of various substituents at specific positions of the indole ring, typically at a halogenated position.

// Nodes Start [label="Halogenated\n1H-Indole Precursor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Coupling_Partner [label="Coupling Partner\n(e.g., Alkyne, Boronic Acid,\nStannane, Alkene)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Cross-Coupling Reaction\n(Pd catalyst, base, solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Workup [label="Aqueous Workup &\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Functionalized\n1H-Indole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Reaction; Coupling_Partner -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } .dot Figure 3: General workflow for the synthesis of functionalized indoles.

Materials:

-

Halogenated 1H-indole precursor (e.g., 3-iodo-1H-indole)

-

Appropriate coupling partner (e.g., terminal alkyne for Sonogashira, boronic acid for Suzuki)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the halogenated indole precursor in the appropriate solvent, add the coupling partner, palladium catalyst, and base under an inert atmosphere.

-

The reaction mixture is typically heated to a specific temperature (e.g., 80-120 °C) and stirred for a specified time (e.g., 2-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized indole derivative.

-

The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the indole derivative (typically in a serial dilution) and a vehicle control (DMSO) for a specific duration (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Tubulin Polymerization Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[16]

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., containing GTP)

-

Indole derivative at various concentrations

-

Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

A reaction mixture containing tubulin in polymerization buffer is prepared and kept on ice.

-

The indole derivative or control compound is added to the reaction mixture.

-

The polymerization reaction is initiated by raising the temperature to 37 °C.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

-

The IC50 value for the inhibition of tubulin polymerization is determined by plotting the extent of polymerization against the concentration of the indole derivative.

Conclusion and Future Perspectives

The 1H-indole scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile platform for the design and development of novel therapeutic agents. Its widespread presence in both natural products and clinically approved drugs is a testament to its remarkable biological activity. The ongoing exploration of new synthetic methodologies and a deeper understanding of the molecular mechanisms underlying the activity of indole derivatives will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles. The development of indole-based compounds targeting novel biological pathways and the use of computational methods to guide their design represent exciting avenues for future research in this dynamic field.[2][29]

References

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Indole Derivatives as Anticancer Agents for Breast Cancer Therapy...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Evaluation of Novel 1H-Indole Analogues

The 1H-indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved drugs.[1][2] Its versatile structure allows for modification at multiple positions, leading to derivatives with a wide spectrum of therapeutic activities, particularly in oncology.[3][4] The development of novel 1H-indole analogues as potential anticancer agents requires a systematic and rigorous biological evaluation to elucidate their mechanism of action and quantify their potency. This guide provides an in-depth overview of the core experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

In Vitro Anticancer Activity of Novel 1H-Indole Analogues

A primary step in the evaluation of novel compounds is to assess their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Below are examples of recently developed 1H-indole analogues and their reported anticancer activities.

Table 1: Cytotoxic Activity (IC50) of Indole-Based 1,3,4-Oxadiazole Derivatives [5]

| Compound | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | A375 (Melanoma) IC50 (µM) |

| 2e | 6.43 ± 0.72 | 9.62 ± 1.14 | 8.07 ± 1.36 |

| Erlotinib | 17.86 ± 3.22 | 19.41 ± 2.38 | 23.81 ± 4.17 |

Compound 2e: 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide

Table 2: Cytotoxic Activity (IC50) of Indole-Penta-Heterocycle Derivatives [6]

| Compound | A549 (Lung) IC50 (nM) | K562 (Leukemia) IC50 (nM) |

| 10b | 12.0 | 10.0 |

| Gefitinib | 980 | - |

| 5-Fluorouracil | - | 12250 |

Table 3: Cytotoxic Activity (IC50) of Indole-Based Arylsulfonylhydrazides [7][8]

| Compound | MCF-7 (Breast) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) |

| 5f | 13.2 | 8.2 |

Compound 5f: 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide

Key Experimental Protocols

Detailed and reproducible experimental protocols are critical for the biological evaluation of novel compounds. The following sections provide step-by-step methodologies for core assays.

Workflow for In Vitro Anticancer Evaluation

The overall process for evaluating a novel compound involves a series of sequential assays to determine its cytotoxicity, and to begin to elucidate its mechanism of action.

References

- 1. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

1H-Indole: A Privileged Scaffold for the Development of Novel Antimicrobial Agents

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of new chemical entities with novel mechanisms of action. The 1H-indole nucleus, a prominent heterocyclic motif in natural products and pharmaceuticals, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] This technical guide provides a comprehensive overview of the 1H-indole core as a structural framework for designing and developing new antimicrobial agents. It covers the crucial role of indole as a bacterial signaling molecule, diverse synthetic strategies, detailed structure-activity relationships (SAR), and various mechanisms of action. This document summarizes key quantitative data, outlines essential experimental protocols, and visualizes complex pathways to serve as a vital resource for professionals in the field of drug discovery.

Introduction: The Promise of the Indole Scaffold in an Era of Resistance

Antimicrobial resistance is a global health threat, with multidrug-resistant (MDR) pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) posing significant challenges in clinical settings.[2] The relentless evolution of resistance mechanisms in bacteria necessitates a departure from traditional antibiotic discovery, focusing instead on novel scaffolds and targets.[3] The indole framework, a bicyclic aromatic heterocycle, is an attractive starting point for developing new antimicrobial agents.[4][5] Indole and its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4][6] Their versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity while minimizing toxicity.[1][7]

Indole as a Bacterial Signaling Molecule: An Intrinsic Vulnerability

Beyond its role as a synthetic scaffold, indole itself is a crucial intercellular and interspecies signaling molecule in over 85 species of bacteria, including both Gram-positive and Gram-negative types.[8][9] Bacteria produce indole from tryptophan via the enzyme tryptophanase.[10][11] This endogenously produced indole regulates a variety of bacterial behaviors critical for pathogenesis and survival.

Key processes influenced by indole signaling include:

-

Biofilm Formation: Indole signaling can either promote or inhibit biofilm formation depending on the bacterial species and environmental conditions. For instance, indole promotes biofilm formation in Pseudomonas aeruginosa but reduces it in E. coli.[8]

-

Virulence Factor Production: Indole can modulate the expression of genes responsible for producing toxins and other virulence factors.[8]

-

Antibiotic Resistance: The presence of indole can influence the ability of bacteria to withstand the effects of conventional antibiotics, often by affecting efflux pump activity or promoting persister cell formation.[8]

The existence of these signaling pathways presents a unique therapeutic opportunity. Small molecules based on the indole scaffold can be designed to intercept and modulate these pathways, thereby controlling unwanted bacterial behaviors without necessarily killing the bacteria, which may exert less selective pressure for resistance development.[8][12]

Synthetic Strategies and Structure-Activity Relationships (SAR)

The ease of functionalization of the indole ring allows for the creation of large libraries of derivatives. Modifications are commonly made at the N-1, C-2, C-3, and C-5 positions to explore and optimize antimicrobial activity.[3] Common synthetic approaches involve reactions such as Fischer indole synthesis, electrophilic substitution, and coupling reactions to introduce diverse functional groups.[4][13]

The Structure-Activity Relationship (SAR) studies reveal key insights for designing potent agents:

-

N-1 Substitution: The presence of a free N-H group is often considered important for activity against certain strains like K. pneumoniae and P. aeruginosa.[14] However, substitution at N-1 with various groups has also yielded highly potent compounds.[3]

-

C-2 and C-3 Substitution: Linking heterocyclic moieties like 1,2,4-triazole, 1,3,4-thiadiazole, or diketopiperazine to the indole core has proven to be a highly effective strategy for enhancing antimicrobial potency.[14][15][16] For example, indole-triazole conjugates have shown excellent activity against Candida species.[14]

-

C-5 Substitution: Halogenation, particularly with bromine or chlorine at the C-5 position, often leads to a broad-spectrum enhancement of antimicrobial and antibiotic-potentiating activities.[17]

-

Hybrid Molecules: Creating hybrid molecules by conjugating the indole scaffold with other known pharmacophores, such as polyamines or triazoles, can result in compounds with dual modes of action or improved pharmacokinetic profiles.[14][17]

Quantitative Antimicrobial Activity

Numerous studies have quantified the antimicrobial efficacy of indole derivatives against a wide range of pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is the standard metric for this evaluation. The data below is a curated summary from various research efforts.

Table 1: Antibacterial Activity of Selected 1H-Indole Derivatives

| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole Diketopiperazine (3c) | S. aureus | 0.39 - 0.78 | [15][18] |

| Indole Diketopiperazine (3c) | E. coli | 0.78 - 1.56 | [15][18] |

| Indole-Triazole (3d) | MRSA | < 3.125 | [16][19] |

| Indole-Thiadiazole (2c) | MRSA | < 3.125 | [16][19] |

| Indole-Triazole (6f) | Gram-negative strains | ~250 | [14] |

| Pyridinium-Indole (43) | X. oryzae pv. oryzae (Xoo) | 1.0 (EC50) | [20] |

| Pyridinium-Indole (43) | X. oryzae pv. oryzicola (Xoc) | 1.9 (EC50) | [20] |

| Aminoguanidine-Indole (3O, 3P) | K. pneumoniae (clinical) | 4 - 8 | [5] |

| 5-Bromo-Indole-Polyamine (13b) | S. aureus | ≤ 0.28 (µM) | [17] |

| Indole Hydrazone (8) | MRSA | 6.25 |[2] |

Table 2: Antifungal Activity of Selected 1H-Indole Derivatives

| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-Triazole Conjugates | C. tropicalis | 2 | [14] |

| Indole-Triazole (6f) | C. albicans | 2 | [14] |

| Indole-Triazole (3b-d) | C. albicans | 3.125 | [16] |

| Indole-Triazole Derivatives | C. krusei | Highly Active | [16][19] |

| Indole Diketopiperazine (4a, 4b) | Various Fungi | 0.39 - 12.5 | [18] |

| 5-Bromo-Indole-Polyamine (13b) | C. neoformans | ≤ 0.28 (µM) |[17] |

Mechanisms of Antimicrobial Action

Indole-based compounds exert their antimicrobial effects through a variety of mechanisms, often targeting pathways distinct from those of conventional antibiotics. This diversity is a key advantage in overcoming existing resistance.

Inhibition of Efflux Pumps

A significant mechanism of bacterial resistance is the overexpression of efflux pumps, which expel antibiotics from the cell. The NorA efflux pump in S. aureus is a primary contributor to fluoroquinolone resistance.[7][16] Certain indole derivatives, such as 5-nitro-2-phenylindole, have been identified as potent NorA inhibitors.[16] By blocking the pump, these compounds restore the efficacy of antibiotics that are normally substrates for NorA.[7][8]

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole Based Weapons to Fight Antibiotic Resistance: A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asm.org [asm.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

The 1H-Indole Ring: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The 1H-indole ring is a privileged heterocyclic scaffold of paramount importance in the fields of medicinal chemistry, chemical biology, and materials science. Its unique electronic structure and reactivity profile make it a versatile building block for the design of a vast array of biologically active molecules and functional materials. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of the 1H-indole core, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Physical and Spectroscopic Properties of 1H-Indole

The physical and spectroscopic properties of the 1H-indole ring are fundamental to its identification, characterization, and the understanding of its behavior in various chemical and biological environments. A summary of these key properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N | [1][2] |

| Molar Mass | 117.15 g/mol | [2][3] |

| Appearance | White to yellowish solid with a characteristic odor | [4][5] |

| Melting Point | 52-54 °C | [6][7] |

| Boiling Point | 253-254 °C | [6][7] |

| Density | 1.1747 g/cm³ (solid) | [6] |

| pKa (N-H acidity) | ~17 in water, 21 in DMSO | [6] |

| pKa (protonated form) | -3.6 | [6][8] |

| Dipole Moment | 2.11 D (in benzene) | [2] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | 0.19 g/100 mL (20 °C), soluble in hot water | [6][9] |

| Ethanol | Soluble | [4][7] |

| Diethyl Ether | Soluble | [4][7] |

| Chloroform | Soluble | [9] |

| Benzene | Soluble | [9] |

| Propylene Glycol | Soluble | [4][7] |

| Glycerin | Insoluble | [4][7] |

| Mineral Oil | Insoluble | [4][7] |

Spectroscopic Data

| Technique | Key Features and Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Reference(s) |

| ¹H NMR (in CDCl₃) | δ ~8.1 (s, 1H, N-H), δ ~7.6-7.7 (m, 1H, Ar-H), δ ~7.1-7.2 (m, 3H, Ar-H), δ ~6.5 (m, 1H, Ar-H) | [10][11] |

| ¹³C NMR (in CDCl₃) | δ ~135.9 (C7a), δ ~128.0 (C3a), δ ~124.2 (C2), δ ~121.9 (C5), δ ~120.8 (C6), δ ~119.7 (C4), δ ~110.9 (C7), δ ~102.3 (C3) | [12][13] |

| IR Spectroscopy (KBr pellet) | ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1600-1450 cm⁻¹ (C=C aromatic ring stretching), ~740 cm⁻¹ (ortho-disubstituted benzene C-H bend) | [14][15] |

| UV-Vis Spectroscopy | λmax ~218 nm, ~275 nm, ~287 nm (in ethanol) |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the execution of fundamental chemical reactions are provided below.

Determination of Melting Point

Objective: To determine the temperature range over which the solid 1H-indole transitions to a liquid.

Materials:

-

1H-Indole sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Ensure the 1H-indole sample is a fine powder. If necessary, gently grind a small amount in a mortar and pestle.

-

Load a capillary tube by pressing the open end into the powdered sample. A small amount of solid (2-3 mm in height) should be packed into the bottom of the tube. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[16]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, set the heating rate to increase rapidly to about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[9]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[13]

-

For a pure substance, the melting range should be narrow (typically 1-2 °C).

Determination of Solubility

Objective: To quantitatively determine the solubility of 1H-indole in a specific solvent.

Materials:

-

1H-Indole

-

Selected solvent (e.g., water, ethanol)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Prepare a series of vials, each containing a known volume of the chosen solvent.

-

Add an excess amount of 1H-indole to each vial, ensuring that undissolved solid remains at the bottom. This confirms that a saturated solution is formed.[17]

-

Seal the vials tightly and place them in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[17]

-

After equilibration, remove the vials and allow the undissolved solid to settle. For faster separation, centrifuge the vials.[17]

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of dissolved indole.[17]

-

Calculate the solubility in units such as mg/mL or mol/L.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain the nuclear magnetic resonance spectra of 1H-indole for structural elucidation.

Materials:

-

1H-Indole

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial

Procedure:

-

Dissolve approximately 5-10 mg of 1H-indole in about 0.6-0.7 mL of the deuterated solvent in a small vial.[18]

-

Transfer the solution into a clean, dry NMR tube using a Pasteur pipette.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra using the residual solvent peak.[18]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1H-indole to identify its functional groups.

Materials:

-

1H-Indole

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount of 1H-indole (1-2 mg) with about 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.[12]

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure to the die to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the indole molecule.

Chemical Properties and Reactivity

The chemical reactivity of the 1H-indole ring is dominated by its electron-rich nature, making it highly susceptible to electrophilic attack.

Aromaticity and Electron Density

The 1H-indole ring system is aromatic, possessing 10 π-electrons that are delocalized over the bicyclic structure, satisfying Hückel's rule (4n+2 π electrons).[8] The lone pair of electrons on the nitrogen atom participates in the aromatic system, significantly increasing the electron density of the pyrrole ring.[8] This makes the pyrrole moiety much more reactive towards electrophiles than the benzene ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the most characteristic reaction of indole. The reaction preferentially occurs at the C3 position, which is estimated to be approximately 10¹³ times more reactive than a position on a benzene ring.[4][6] This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation formed upon attack at C3.[8] If the C3 position is blocked, electrophilic substitution can occur at the C2 position, and if both C2 and C3 are substituted, the reaction may proceed on the benzene ring, typically at the C5 position.[6]

Key Chemical Reactions and Experimental Protocols

This reaction introduces a formyl group (-CHO) at the C3 position of indole and is a classic example of electrophilic aromatic substitution.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole in anhydrous dimethylformamide (DMF).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add phosphorus oxychloride (POCl₃) or a pre-formed Vilsmeier reagent to the cooled solution with stirring.[19]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2.5 hours).

-

The reaction is then quenched by carefully adding it to a cold aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the acid and precipitate the product.

-

The resulting solid, 3-formylindole (indole-3-carboxaldehyde), is collected by filtration, washed with water, and can be further purified by recrystallization.

One of the most important methods for synthesizing substituted indoles, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[20][21][22]

Experimental Protocol (One-Pot Procedure):

-

In a suitable solvent such as acetic acid or ethanol, combine the arylhydrazine hydrochloride and the desired aldehyde or ketone.[20]

-

Heat the mixture to facilitate the formation of the arylhydrazone intermediate.

-

Add a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride) catalyst.[22]

-

Continue heating the reaction mixture to effect the[8][8]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia. The reaction progress can be monitored by thin-layer chromatography (TLC).[20]

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the crude indole product.

-

The product can then be isolated by filtration and purified by recrystallization or column chromatography.[20]

Acidity and Basicity

The N-H proton of indole is weakly acidic, with a pKa of about 17 in water.[6] It can be deprotonated by strong bases such as sodium hydride (NaH) or organolithium reagents to form an indolyl anion. This anion is a potent nucleophile and can react with electrophiles at either the N1 or C3 position, depending on the counter-ion and reaction conditions.[8]

Conversely, indole is a very weak base. Protonation occurs preferentially at the C3 position rather than the nitrogen atom, due to the preservation of the benzene ring's aromaticity in the resulting indolium cation.[8] The pKa of the protonated form is approximately -3.6.[6][8]

Biological Significance and Role in Drug Development

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals due to its ability to interact with a wide range of biological targets.

Tryptophan and its Metabolic Pathways

1H-Indole is the core structure of the essential amino acid tryptophan. Tryptophan serves as a precursor for the biosynthesis of several crucial biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[2][23]

Serotonin and Melatonin Synthesis

The conversion of tryptophan to serotonin and subsequently to melatonin highlights the central role of the indole scaffold in neurobiology.

Indole in Pharmaceuticals

The indole scaffold is present in a wide variety of approved drugs, demonstrating its therapeutic versatility.[21][23][24] Examples include the anti-inflammatory drug indomethacin, the anti-migraine triptans (e.g., sumatriptan), and various anti-cancer agents.[6][25] The ability of the indole ring to participate in hydrogen bonding (as a donor via the N-H group) and hydrophobic and π-stacking interactions makes it an effective pharmacophore for binding to diverse protein targets.[21] The ongoing exploration of indole chemistry continues to yield novel drug candidates with a broad spectrum of biological activities.

References

- 1. Evolution of tryptophan biosynthetic pathway in microbial genomes: a comparative genetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. amherst.edu [amherst.edu]

- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hmdb.ca [hmdb.ca]

- 12. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Melatonin biosynthesis in plants: multiple pathways catalyze tryptophan to melatonin in the cytoplasm or chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. youtube.com [youtube.com]

- 20. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 23. fiveable.me [fiveable.me]

- 24. static.igem.org [static.igem.org]

- 25. Serotonin - Wikipedia [en.wikipedia.org]

Tautomeric Landscape of 1H-Indole: A Guide to Stability and Characterization

Introduction: Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a cornerstone of organic chemistry with profound implications in medicinal chemistry and drug development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and reactivity, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[1] The indole ring, a privileged scaffold in numerous natural products and pharmaceuticals, exhibits tautomerism, and understanding the relative stability of its various forms is critical for predicting chemical behavior and designing novel therapeutics.[2][3]

This technical guide provides a comprehensive analysis of the tautomeric forms of 1H-indole, focusing on their relative stability and the experimental and computational methods used for their characterization.

The Tautomeric Forms of Indole

Indole primarily exists in the highly stable 1H-tautomeric form.[4] This stability is attributed to the aromaticity of the bicyclic system, which possesses a delocalized 10-electron system that satisfies Hückel's rule.[5] However, proton migration can lead to less stable, non-aromatic tautomers:

-

1H-Indole: The most stable and common form. The hydrogen atom is bonded to the nitrogen atom (N1). The pyrrole ring component is aromatic.

-

3H-Indole (Indolenine): A non-aromatic tautomer where a proton has migrated from the nitrogen to the C3 position.[4] This disrupts the aromaticity of the pyrrole ring, making the molecule significantly less stable and more reactive.[4]

-

2H-Indole (Isoindole): Another less stable, non-aromatic tautomer resulting from proton migration to the C2 position. Ab initio calculations have investigated its structure and energy.[6]

The high reactivity and instability of the 3H- and 2H-tautomers generally make them non-isolable under standard conditions.[4] The isomerization from the 1H-form to these tautomers involves surmounting a significant energy barrier.[6]

Caption: Tautomeric equilibrium of the indole ring system.

Quantitative Stability Analysis

Computational studies have been instrumental in quantifying the energy differences between indole tautomers. The significant energy penalty associated with the loss of aromaticity renders the 1H-indole form substantially more stable than its 2H and 3H counterparts. The following table summarizes key quantitative data from theoretical investigations.

| Tautomerization Path | Relative Energy / Activation Barrier | Computational Method | Phase | Reference |

| 1H-Indole → 2H-Indole → 3H-Indole | Activation Barrier: 51 kcal/mol | Ab initio Hartree-Fock and DFT | Gas | [6] |

| 1H-Indole → 3H-Indole | Precursor for o-tolunitrile formation | CCSD(T)//B3LYP | Gas | [7] |

| 1H-Indole → 2H-Isoindole | ΔG°: +38.6 kJ/mol (+9.2 kcal/mol) | DF-M06L/def2-TZVPP | Gas | [8] |

Note: The values represent the energy difference or the barrier to isomerization. The positive energy difference for 2H-isoindole confirms its lower stability relative to 1H-indole.

Experimental Protocols for Tautomer Characterization

Direct experimental isolation of the less stable indole tautomers is challenging.[4] However, their transient existence and the equilibrium dynamics can be studied using various spectroscopic techniques, often in combination with computational analysis.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomeric forms in solution. The choice of solvent can significantly influence the tautomeric equilibrium.[11][12]

Objective: To identify the signals corresponding to different tautomers and determine their relative concentrations.

Methodology:

-

Sample Preparation: Prepare solutions of the indole-containing compound at a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).[1]

-

NMR Acquisition:

-

Acquire quantitative ¹H NMR spectra for each sample. It is critical to ensure accurate integration.

-

Use a calibrated 90° pulse.

-

Employ a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery between scans.

-

-

Spectral Analysis:

-

Identify unique signals corresponding to each tautomer. For example, the 3H-indole tautomer will lack an N-H proton signal and will show a signal for the sp³-hybridized C3 proton.

-

Carefully integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the tautomeric ratio by comparing the integral values of the characteristic peaks for each form.

-

-

Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures to study the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing shifts in the absorption spectra, as different tautomers will have distinct electronic transitions.[1][13]

Objective: To monitor changes in the electronic absorption spectrum as a function of solvent polarity to infer the presence of different tautomers.

Methodology:

-

Sample Preparation: Prepare a stock solution of the indole compound. From this, prepare a series of dilute solutions in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethanol, water).[1] Ensure the concentration is appropriate to yield an absorbance in the range of 0.1-1.0 AU.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).[14] Use the pure solvent as a blank for each measurement.

-

Spectral Analysis:

-

Compare the spectra obtained in different solvents.

-

Note any significant shifts in the maximum absorption wavelength (λ_max) or changes in the shape of the absorption bands.[13]

-

A bathochromic (red) or hypsochromic (blue) shift with changing solvent polarity can indicate a shift in the tautomeric equilibrium.[9] For instance, more polar solvents might stabilize a more polar tautomer, leading to a spectral shift.

-

Logical Workflow for Tautomerism Study

The investigation of tautomerism follows a logical progression from initial identification to quantitative analysis, often supported by theoretical calculations.[1]

Caption: General workflow for the study of indole tautomerism.

Conclusion

For the parent indole molecule, the 1H-tautomer is overwhelmingly the most stable form due to the thermodynamic favorability of its aromatic system.[4][5] The non-aromatic 3H- and 2H-tautomers are significantly higher in energy and are typically transient, highly reactive species.[4][6] Understanding this stability landscape is fundamental for professionals in drug discovery and development, as even a minor population of a less stable tautomer can dictate a molecule's reactivity, metabolic fate, and interaction with biological targets. The combined application of high-level computational chemistry and sensitive spectroscopic methods provides a robust framework for characterizing these dynamic systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. "A Theoretical Investigation of Indole Tautomers" by B. J. Smith and R. Liu [dc.etsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organic chemistry - Why is isoindole unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A-Technical Guide to the Natural-Sources and Isolation of 1H-Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the natural origins of 1H-indole compounds, detailing their isolation, purification, and characterization. It includes structured data, detailed experimental protocols, and workflow visualizations to support research and development in medicinal chemistry and natural product science.

Introduction to 1H-Indole Compounds

The 1H-indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and is a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] Natural sources remain a primary reservoir for discovering novel indole alkaloids, many of which serve as lead compounds for drug development.[3] This guide explores the rich diversity of these sources and the modern techniques employed to isolate and identify these valuable molecules.

Natural Sources of 1H-Indole Compounds

1H-indole and its derivatives are synthesized by a wide range of organisms, from bacteria to plants and marine invertebrates.[6]

-

Plants: The plant kingdom is a prolific source of complex indole alkaloids. Significant quantities are found in families such as Apocynaceae, Rubiaceae, and Gelsemiaceae. For instance, the Madagascar periwinkle (Catharanthus roseus) produces the potent anticancer agents vincristine and vinblastine, while Rauwolfia serpentina is the source of the antihypertensive drug reserpine.[3]

-

Marine Organisms: The marine environment offers a treasure trove of structurally unique and biologically active indole compounds.[5] Marine invertebrates like sponges and tunicates, along with marine-derived fungi and bacteria, produce a variety of monomeric, dimeric, and brominated indole alkaloids.[5] Examples include dragmacidin D from the sponge Spongosorites sp., which shows anticancer activity, and the eudistomins from tunicates, which possess antiviral properties.

-

Microorganisms: Microbes are a significant and often overlooked source of indole compounds. Many gut bacteria, such as Escherichia coli, produce indole from the metabolism of tryptophan via the enzyme tryptophanase.[7][8] This microbial indole acts as a crucial signaling molecule, influencing processes like biofilm formation, virulence, and antibiotic resistance.[9][10][11] Fungi, including species from the genera Aspergillus and Penicillium, are also known to produce a diverse array of complex indole alkaloids.[12]

Table 1: Selected 1H-Indole Compounds from Natural Sources

| Compound | Natural Source | Organism Part / Type | Typical Yield / Concentration | Reference(s) |

| Serotonin | Chanterelle Mushroom (Cantharellus cibarius) | Fruiting Body | 17.61 mg/100g DW | |

| 5-Hydroxytryptophan | Chanterelle Mushroom (Cantharellus cibarius) | Mycelium Culture | 12.52 mg/100g DW | |

| Reserpine | Indian Snakeroot (Rauwolfia serpentina) | Roots | ~0.15% | [3] |

| Vincristine | Madagascar Periwinkle (Catharanthus roseus) | Leaves | ~0.0003% | |

| Vinblastine | Madagascar Periwinkle (Catharanthus roseus) | Leaves | ~0.01% | |

| Indole | Escherichia coli | Gut Microbiota | mM concentrations in stationary phase | [11] |

Isolation and Purification Workflow

The isolation of 1H-indole compounds from their natural matrix is a multi-step process that begins with extraction and is followed by chromatographic purification and spectroscopic characterization.

Diagram: General Isolation and Identification Workflow

Caption: General workflow for the isolation and identification of 1H-indole compounds.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Indole Alkaloids from Plant Material

This protocol is a generalized method based on the Stas-Otto method, which leverages the basicity of most alkaloids to separate them from neutral and acidic compounds.

-

Maceration: The dried and powdered plant material (e.g., 100 g of Rauvolfia roots) is macerated in an acidic hydroalcoholic solution (e.g., 500 mL of 70% ethanol containing 1% acetic acid) for 24-48 hours. This protonates the alkaloids, rendering them soluble in the polar solvent.

-

Filtration & Concentration: The mixture is filtered, and the solvent is removed under reduced pressure to yield a concentrated aqueous extract.

-

Defatting: The acidic aqueous extract is washed with a nonpolar solvent like hexane to remove lipids and chlorophyll. The aqueous layer containing the alkaloid salts is retained.

-

Basification: The pH of the aqueous layer is adjusted to ~9-10 with a base (e.g., ammonium hydroxide). This deprotonates the alkaloid salts, converting them into their free-base form, which have lower water solubility.

-